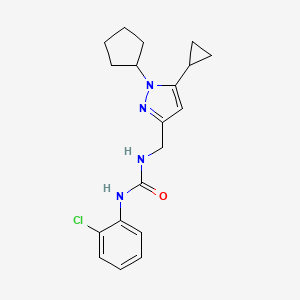

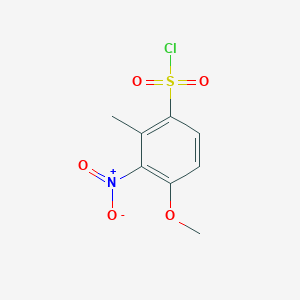

![molecular formula C22H20FN5O2 B2407800 N-环己基-3-(2-氟苯基)-5-氧代-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺 CAS No. 1031649-48-5](/img/structure/B2407800.png)

N-环己基-3-(2-氟苯基)-5-氧代-4,5-二氢-[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-Triazole-fused heterocycles, such as pyrazines and pyridazines, are obtained through various synthetic routes . They have found applications in medicinal chemistry, as fluorescent probes, and as structural units of polymers .

Synthesis Analysis

Typical methods of constructing these heterocyclic ring systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also unique methods known for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis

The structure of 1,2,3-triazole-fused pyrazines and pyridazines depends on whether a nitrogen atom occupies a position at the ring fusion .Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bioisosteres, in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Physical And Chemical Properties Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .科学研究应用

Antimicrobial Applications

The [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold and its analogues have shown promising results in antimicrobial evaluations. The compounds have been tested on different bacterial species (two S. aureus strains, three P. aeruginosa strains, K. pneumonia), and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .

Anti-HIV Applications

The triazoloquinoxaline scaffold has been used in the design and synthesis of novel biologically relevant compounds such as anti-HIV agents .

Antitrypanosomal Applications

Compounds with the triazoloquinoxaline scaffold have also been used as antitrypanosomal agents .

Antiallergic Applications

The triazoloquinoxaline scaffold has been used in the design and synthesis of antiallergic agents .

Cardiovascular Applications

Compounds with the triazoloquinoxaline scaffold have been used in cardiovascular treatments .

Antileishmanial Applications

The triazoloquinoxaline scaffold has been used in the design and synthesis of antileishmanial agents .

Chemotherapeutic Applications

Compounds with the triazoloquinoxaline scaffold have been used as chemotherapeutic agents .

Antifungal Applications

The triazoloquinoxaline scaffold has been used in the design and synthesis of antifungal agents .

These applications highlight the versatility and potential of the “N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” compound in various fields of scientific research. However, it’s important to note that the medicinal chemistry applications of these compounds are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .

作用机制

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound has a logP value of 3.569, indicating its lipophilicity, which could influence its absorption and distribution within the body . It also has a logD value of 3.5682, suggesting its distribution at physiological pH . The compound has a polar surface area of 74.644, which could impact its permeability across biological membranes .

Result of Action

It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially have a broad range of effects at the molecular and cellular level.

属性

IUPAC Name |

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-17-9-5-4-8-15(17)19-20-25-22(30)16-11-10-13(12-18(16)28(20)27-26-19)21(29)24-14-6-2-1-3-7-14/h4-5,8-12,14,27H,1-3,6-7H2,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRDDIXXIBBFKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)

![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)

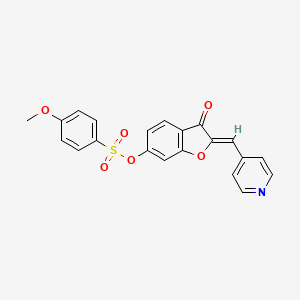

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)

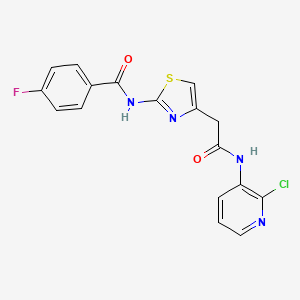

![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)

![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)

![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

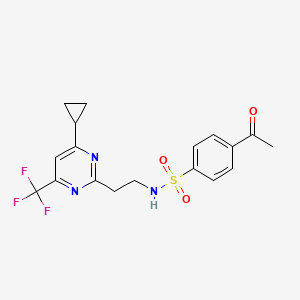

![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)